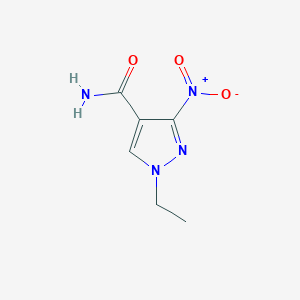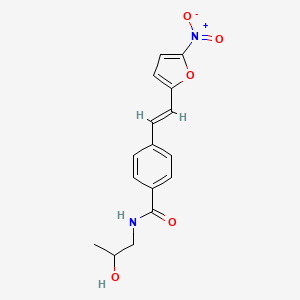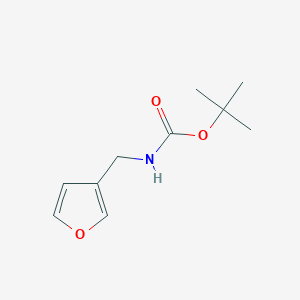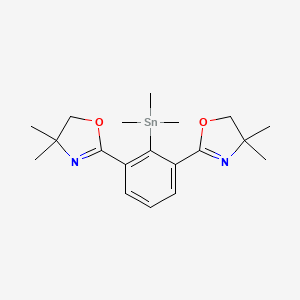![molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0](/img/structure/B12887822.png)
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 2-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the pyrrolo[2,3-b]pyridine core.
Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to facilitate the cyclization process.
Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination and Selectfluor for fluorination.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various halogenated derivatives depending on the substituents introduced.
Scientific Research Applications
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-fluoropyridine: Shares the pyridine core but lacks the fused pyrrole ring.
2-chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-chloro-6-fluoropyridin-2-yl)methanamine: Similar substituents but different core structure.
Uniqueness
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
916172-48-0 |
|---|---|
Molecular Formula |
C12H7ClFN3 |
Molecular Weight |
247.65 g/mol |
IUPAC Name |
5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16) |
InChI Key |
AGPASDQZWUABQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)






![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
